molecular formula C23H26N2O2 B3177595 (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) CAS No. 195515-48-1

(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)

Cat. No.: B3177595
CAS No.: 195515-48-1
M. Wt: 362.5 g/mol
InChI Key: BNXRFQRNRLGVCV-PMACEKPBSA-N
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Description

(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) (CAS 195515-48-1) is a chiral bis(oxazoline) ligand, often referred to as a "BOX" ligand, of significant interest in academic and industrial research for asymmetric synthesis. With a molecular formula of C 23 H 26 N 2 O 2 and a molecular weight of 362.46 g/mol, this compound features a defined (4R,4'R) stereochemistry central to its function in creating chiral environments . Researchers primarily employ this ligand to coordinate with various metal centers—such as copper, iron, and magnesium—to form highly enantioselective catalysts. These catalytic systems are pivotal for a wide range of transformations, including cyclopropanation, Diels-Alder reactions, aldol reactions, and various other carbon-heteroatom bond formations, enabling the production of enantiomerically pure pharmaceuticals and fine chemicals. The compound requires careful handling and storage, sealed in dry conditions between 2-8°C to maintain its stability and efficacy . As specified, this product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(4R)-4-phenyl-2-[3-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pentan-3-yl]-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N2O2/c1-3-23(4-2,21-24-19(15-26-21)17-11-7-5-8-12-17)22-25-20(16-27-22)18-13-9-6-10-14-18/h5-14,19-20H,3-4,15-16H2,1-2H3/t19-,20-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXRFQRNRLGVCV-PMACEKPBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)(C1=N[C@@H](CO1)C2=CC=CC=C2)C3=N[C@@H](CO3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a chiral bis-oxazoline ligand noted for its potential applications in asymmetric synthesis and catalysis. Its unique structural features and stereochemistry contribute to its biological activities, particularly in antifungal and anticancer domains. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

  • IUPAC Name : (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)
  • CAS Number : 195515-48-1
  • Molecular Formula : C20H30N2O2
  • Molecular Weight : 342.47 g/mol

Antifungal Activity

Research indicates that derivatives of 4,5-dihydrooxazole exhibit significant antifungal properties. A study highlighted that certain compounds similar to (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole) demonstrated broad-spectrum antifungal activity against pathogens such as Candida albicans, Cryptococcus neoformans, and Aspergillus fumigatus. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.03 to 0.5 μg/mL against Candida albicans and from 0.25 to 2 μg/mL against other fungi .

Anticancer Potential

The compound's structural analogs have shown promise in anticancer activities as well. In vitro studies have assessed the cytotoxic effects of various oxazoline derivatives on cancer cell lines. For instance, a related compound demonstrated moderate cytotoxicity against human lung cancer (H522), melanoma (M14), ovarian cancer (SKOV3), prostate cancer (DU145), and renal cancer (A498) cell lines . The results indicated varying degrees of effectiveness depending on the specific structural modifications made to the oxazoline framework.

Case Study 1: Antifungal Efficacy

In a comparative study of oxazoline derivatives, compounds A30-A34 were synthesized and tested for their antifungal properties. Among these, A31 and A33 exhibited excellent metabolic stability in human liver microsomes with half-lives of approximately 80.5 minutes and 69.4 minutes respectively. These findings suggest that modifications to the oxazoline structure can enhance both antifungal activity and metabolic stability .

CompoundMIC against Candida albicans (μg/mL)Half-life in Human Liver Microsomes (min)
A300.03-
A310.0580.5
A330.2569.4

Case Study 2: Cytotoxicity Assessment

A study focusing on the cytotoxic effects of various oxazoline derivatives revealed that certain compounds exhibited significant cytotoxicity against multiple cancer cell lines while maintaining low toxicity profiles in normal cells . The study utilized MTT assays to evaluate cell viability post-treatment with varying concentrations of the compounds.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Bis(oxazoline) ligands differ in linker geometry, substituents, and stereochemistry, which influence their physical properties and catalytic performance.

Linker Modifications
  • Cyclopropane-diyl Linker: (4R,4'R,5S,5'S)-2,2'-(Cyclopropane-1,1-diyl)bis(4,5-diphenyl-4,5-dihydrooxazole) (C₃₅H₃₀N₂O₂) features a rigid cyclopropane linker, resulting in a solid with a 99% yield. The rigidity enhances stereochemical control in coordination chemistry but may reduce solubility in non-polar solvents .
  • Cyclopentane-diyl Linker :
    (4R,4'R)-2,2'-(Cyclopentane-1,1-diyl)bis(4-phenyl-4,5-dihydrooxazole) (C₃₃H₃₂N₂O₂) has a molecular weight of 360.45 and a higher topological complexity (XLogP3 = 4.3), favoring hydrophobic interactions in catalysis .
Substituent Variations
  • Methyl Substituents :
    (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-methyl-4,5-dihydrooxazole) (C₁₃H₂₂N₂O₂, MW 238.33) is a simpler analog with lower steric bulk, offering improved solubility but reduced enantioselectivity in asymmetric reactions .
  • Isopropyl Substituents :
    (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-isopropyl-4,5-dihydrooxazole) (C₁₇H₃₀N₂O₂, MW 294.43) has enhanced hydrophobicity, requiring storage at -80°C to maintain stability. Its solubility in organic solvents like DCM is critical for catalytic applications .
  • Benzyl Substituents :
    (4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-benzyl-4,5-dihydrooxazole) (C₂₅H₃₀N₂O₂, MW 390.53) exhibits increased aromaticity, improving π-π interactions in metal complexes. However, its bulkiness may hinder substrate accessibility .

Physicochemical Properties

Compound (CAS RN) Molecular Formula Molecular Weight Physical State Melting Point (°C) Yield (%) Purity (%)
Target Compound (195515-48-1) C₂₅H₂₆N₂O₂ 386.49 Colorless oil N/A 67 97
L13 (4,5-Diphenyl analog) C₃₅H₃₅N₂O₂ 515.27 White solid 86–87 67 >95
Cyclopropane-diyl analog C₃₅H₃₀N₂O₂ 518.62 Solid N/A 99 >97
Isopropyl analog (944706-09-6) C₁₇H₃₀N₂O₂ 294.43 Solid N/A N/A >97
Key Observations :
  • Physical State : The target compound’s liquid state (oil) contrasts with solid analogs, reflecting reduced crystallinity due to the flexible pentane linker and phenyl substituents .

Commercial Availability and Cost

Compound Supplier Purity (%) Price (100 mg)
Target Compound 百灵威集团 97 $220–$300
Cyclopentane-diyl analog Kanto Reagents 95 ¥34,000
Isopropyl analog CymitQuimica 97 €43

Q & A

Q. What statistical designs (e.g., split-plot) minimize variability in biological activity studies?

  • Answer : A split-plot design (as in ) with randomized blocks can account for batch-to-batch variability. Factors like concentration (main plot), solvent (subplot), and incubation time (sub-subplot) are tested hierarchically. ANOVA identifies significant variables affecting bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)
Reactant of Route 2
(4R,4'R)-2,2'-(Pentane-3,3-diyl)bis(4-phenyl-4,5-dihydrooxazole)

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